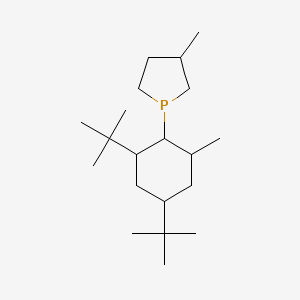
1-(2,4-Di-tert-butyl-6-methylcyclohexyl)-3-methylphospholane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Di-tert-butyl-6-methylcyclohexyl)-3-methylphospholane is a specialized organophosphorus compound known for its unique structural features and reactivity. This compound is characterized by the presence of a phospholane ring substituted with bulky tert-butyl and methyl groups, which impart significant steric hindrance and influence its chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Di-tert-butyl-6-methylcyclohexyl)-3-methylphospholane typically involves the reaction of 2,4-Di-tert-butyl-6-methylcyclohexyl chloride with a suitable phospholane precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Di-tert-butyl-6-methylcyclohexyl)-3-methylphospholane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phospholane ring to phosphine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phospholane ring is substituted with different nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phospholane derivatives.
Scientific Research Applications
1-(2,4-Di-tert-butyl-6-methylcyclohexyl)-3-methylphospholane finds applications in several scientific research fields:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal-phosphorus complexes.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition and protein interaction studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and polymers, where its unique structural features contribute to the properties of the final products.
Mechanism of Action
The mechanism of action of 1-(2,4-Di-tert-butyl-6-methylcyclohexyl)-3-methylphospholane involves its interaction with molecular targets through its phospholane ring. The bulky tert-butyl and methyl groups provide steric hindrance, which can influence the binding affinity and selectivity of the compound towards specific targets. The phospholane ring can participate in coordination with metal centers, facilitating catalytic processes and enhancing reaction rates.
Comparison with Similar Compounds
- 2,4,6-Tri-tert-butylphenyl phosphine
- Tris(2,4-di-tert-butylphenyl) phosphite
- 2,4-Di-tert-butyl-6-nitrophenol
Comparison: 1-(2,4-Di-tert-butyl-6-methylcyclohexyl)-3-methylphospholane is unique due to its specific substitution pattern on the cyclohexyl ring, which imparts distinct steric and electronic properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable compound in various applications.
Properties
CAS No. |
183163-62-4 |
|---|---|
Molecular Formula |
C20H39P |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
1-(2,4-ditert-butyl-6-methylcyclohexyl)-3-methylphospholane |
InChI |
InChI=1S/C20H39P/c1-14-9-10-21(13-14)18-15(2)11-16(19(3,4)5)12-17(18)20(6,7)8/h14-18H,9-13H2,1-8H3 |
InChI Key |
OVBJNBSIHQDUIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCP(C1)C2C(CC(CC2C(C)(C)C)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


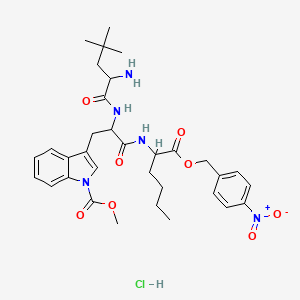
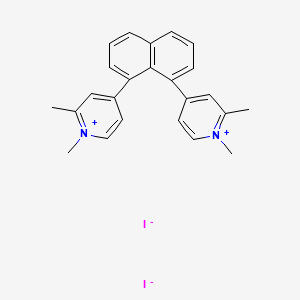
![Benzene, 1-[(2,5-dimethylphenyl)thio]-2,5-dimethyl-4-(methylthio)-](/img/structure/B12549598.png)

![2-Methoxy-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan](/img/structure/B12549605.png)
![Pentanal, 3-[(4-methoxyphenyl)methoxy]-2,4-dimethyl-, (2S,3R)-](/img/structure/B12549606.png)
![N,N''-(2-Methyl-1,3-phenylene)bis[N'-phenylurea]](/img/structure/B12549618.png)
![8-(2-Phenylethenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B12549633.png)
![N-[(3S)-5-oxo-4,4-dipropyloxolan-3-yl]but-3-enamide](/img/structure/B12549642.png)
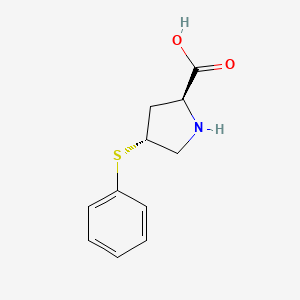
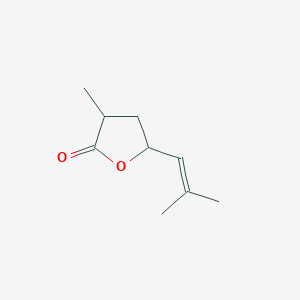
![3-ethyl-2-[(3S)-1-propylpyrrolidin-3-yl]phenol](/img/structure/B12549664.png)
![9-Fluorobenzo[h]quinoline](/img/structure/B12549681.png)

